ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Description
Ethyl 2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is a heterocyclic compound featuring a fused imidazo-pyrazole core with a 4-fluorophenyl substituent at position 2 and an ethyl ester group at position 6. Its synthesis involves cyclization reactions under acidic conditions, as described in and . The dihydro structure (2,3-dihydro) reduces ring strain, enhancing stability compared to non-hydrogenated analogs. This compound has been investigated for its anticancer and anti-inflammatory properties, targeting pathways such as ROS modulation and kinase inhibition .
Properties
IUPAC Name |
ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRZIZCYKJXHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The preparation of ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate typically starts from suitably substituted pyrazole precursors, which undergo cyclization and dehydration reactions to form the imidazo[1,2-b]pyrazole core. The key synthetic steps are:
- Step 1: Synthesis of ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate (compound 6) as a key intermediate.
- Step 2: Reaction of compound 6 with hydrazine monohydrate to form the corresponding carbohydrazide intermediate.
- Step 3: Cyclization and dehydration of the carbohydrazide intermediate in concentrated sulfuric acid to yield the target imidazo[1,2-b]pyrazole compound.
This method was reported by Brullo et al. (2020), who detailed the preparation of ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate and related derivatives.
Detailed Preparation Procedure
2.1 Starting Material Preparation
- The starting compound, ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate (6), is synthesized through known pyrazole construction methods involving substitution on the pyrazole ring and esterification.
2.2 Formation of Carbohydrazide Intermediate
- Compound 6 is reacted with an excess of hydrazine monohydrate under reflux conditions.
- This reaction converts the ester group into a carbohydrazide functionality, which is crucial for the subsequent cyclization step.
2.3 Cyclization and Dehydration to Imidazo[1,2-b]pyrazole
- The carbohydrazide intermediate is subjected to dehydration by treatment with concentrated sulfuric acid.
- This step induces ring closure, forming the fused imidazo-pyrazole system.
- The reaction conditions favor the formation of this compound with good yields.
Reaction Scheme Summary
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Starting pyrazole derivative synthesis | Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate (6) |
| 2 | Hydrazine monohydrate, reflux | Carbohydrazide intermediate |
| 3 | Concentrated sulfuric acid, dehydration | This compound |
Related Derivatives and Structural Variations
Researchers have synthesized a series of pyrazole and imidazo-pyrazole derivatives to explore structure-activity relationships. For example:
- Introduction of different substituents on the pyrazole ring (e.g., fluorine, amides) to modify biological activity.
- Formation of pyrrolyl analogues by refluxing pyrazolyl ethyl carboxylates in 2,5-dimethoxy-tetrahydrofuran with acetic acid.
These modifications are often performed starting from the same key intermediate (compound 6) and follow similar cyclization and dehydration protocols.
Research Findings on Preparation Efficiency
- The dehydration step using concentrated sulfuric acid is critical and efficient for ring closure to the imidazo-pyrazole structure.
- The use of hydrazine monohydrate in excess ensures complete conversion of the ester to carbohydrazide.
- Reaction yields and purity are generally high when the reaction conditions are carefully controlled.
Data Table: Preparation Conditions and Yields
| Compound | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| This compound | Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate | Hydrazine monohydrate, concentrated H2SO4 | Reflux for hydrazide formation; dehydration in conc. H2SO4 | Typically >70% | High purity, confirmed by NMR and MS |
Chemical Reactions Analysis
Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazopyrazole derivatives, including ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate, exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have reported that modifications of the imidazopyrazole structure can lead to enhanced anticancer activity against breast and colon cancer cells .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the chemotaxis of human neutrophils, which plays a critical role in inflammatory responses. This property makes it a candidate for developing new anti-inflammatory drugs .
Antimicrobial Activity
The compound demonstrates promising antimicrobial properties against various bacterial strains. Its structural features allow it to interact effectively with microbial targets, potentially leading to the development of novel antibiotics .
Drug Development Intermediate
This compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to undergo various chemical transformations makes it valuable in drug discovery and development processes .
OLED Materials
The compound is being explored as an innovative intermediate for organic light-emitting diodes (OLEDs). Its electronic properties are suitable for applications in optoelectronic devices, making it a subject of interest in materials science research .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key structural variations among analogs include substituent groups, saturation of the pyrazole ring, and functional moieties (ester, carboxylic acid, amide). These differences influence physicochemical properties, bioavailability, and biological activity.
Table 1: Structural Comparison of Selected Imidazo-Pyrazole Derivatives
| Compound Name | Molecular Formula | Substituents (Position) | Functional Group (Position) | Key Structural Features |
|---|---|---|---|---|
| Ethyl 2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate | C₁₄H₁₃FN₃O₂ | 4-Fluorophenyl (2) | Ethyl ester (7) | Dihydro core, fluorinated aryl group |
| 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (8b) | C₁₂H₁₁N₃O₂ | Phenyl (2) | Carboxylic acid (6) | Dihydro core, non-fluorinated aryl group |
| Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate | C₁₅H₁₅N₃O₂S·H₂O | Phenyl (2), methylsulfanyl (6) | Ethyl ester (7) | Non-dihydro core, sulfur-containing group |
| N-Cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide (9a) | C₁₅H₁₄FN₄O | 4-Fluorophenyl (2) | Cyclopropyl amide (7) | Dihydro core, amide functionality |
| 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | C₁₄H₁₅N₃O₂ | Phenyl (2), ethyl (6) | Carboxylic acid (7) | Dihydro core, alkyl substituent |
Physicochemical Properties
- Stability: The dihydro core reduces ring strain, increasing thermal and metabolic stability relative to non-hydrogenated analogs (e.g., methylsulfanyl derivative in ) .
- Crystal Packing : The methylsulfanyl analog exhibits π-π interactions (3.64 Å between benzene and imidazole rings) and hydrogen bonding, which may influence crystallinity and solubility .
Biological Activity
Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate (CAS No. 1378779-72-6) is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluation, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁N₃O₂
- Molecular Weight : 181.19 g/mol
- IUPAC Name : this compound
- Smiles Code : O=C(OCC)C1=C2N(N=C1)CCN2
This compound belongs to the imidazole and pyrazole classes of heterocycles, which are known for their diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves:
- Br/Mg-exchange reactions followed by regioselective magnesiations.
- Zincation with TMP-bases , leading to the formation of the desired product through trapping with various electrophiles.
These methods are optimized for yield and purity in both laboratory and industrial settings .
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Research indicates that it can inhibit the growth of various microbial strains by targeting specific enzymes involved in microbial metabolism .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro studies have shown that derivatives exhibit significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly . This suggests that it acts as a microtubule-destabilizing agent.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties:
- Inhibition of COX Enzymes : Studies have shown that derivatives can selectively inhibit COX-1 and COX-2 enzymes, which are key players in inflammatory pathways . This positions this compound as a candidate for developing new anti-inflammatory drugs.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- It binds to enzymes or receptors involved in microbial growth and inflammation.
- The structural features allow it to modulate biological pathways effectively, leading to its observed pharmacological effects .
Comparative Analysis with Similar Compounds
This compound can be compared with other heterocyclic compounds:
The unique combination of imidazole and pyrazole structures in this compound provides distinct chemical properties that contribute to its biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors such as ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate with α-bromoacetophenone derivatives in refluxing acetonitrile, followed by acid-catalyzed cyclization. For example, compound 7a (ethyl 2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate) was synthesized by dissolving intermediates in concentrated sulfuric acid, followed by neutralization with NHOH and recrystallization from ethanol . Similar protocols use sodium carbonate as a base and employ column chromatography (ethyl acetate/petroleum ether) for purification .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR/IR : H and C NMR confirm substituent positions and hydrogen bonding. IR identifies carbonyl (C=O, ~1705 cm) and amide (CONH, ~1678 cm) stretches .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., orthorhombic Pna2 space group) determines bond lengths (C–C: 1.36–1.48 Å), dihedral angles (e.g., 16.90° between imidazo-pyrazole and benzene planes), and intermolecular interactions (O–H⋯N hydrogen bonds, π-π stacking at 3.643 Å) .
Q. What are the known biological targets of imidazo[1,2-b]pyrazole derivatives?
- Methodological Answer : These derivatives exhibit activity against cancer and inflammation pathways. For example, fluorophenyl-substituted analogs target kinase inhibition, while methylsulfanyl groups enhance metabolic stability. Biological assays (e.g., enzyme-linked immunosorbent assays) are recommended to validate specific targets .
Advanced Research Questions
Q. How can regioselectivity be optimized in synthesizing substituted derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects of substituents. Using bulky electrophiles (e.g., α-bromoacetophenone with electron-withdrawing groups) directs cyclization to the desired position. Catalytic systems like CuCN·2LiCl in THF improve yields in electrophilic substitutions . Reaction monitoring via TLC and adjusting reflux duration (e.g., 10 hours for complete conversion) are critical .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For example, para-fluorophenyl groups may enhance cytotoxicity, while ortho-substituents reduce solubility. Comparative studies using isogenic cell lines and standardized IC protocols are advised. Structural analogs with documented activity (e.g., triazolo[1,5-a]pyridines) should be included as controls .
Q. How do π-π interactions and hydrogen bonding influence the compound’s crystal packing and stability?
- Methodological Answer : X-ray data reveal π-π interactions between aromatic rings (centroid distances: 3.643 Å) and O–H⋯N hydrogen bonds (2.8–3.0 Å). These interactions stabilize the crystal lattice and can be computationally modeled using software like SHELXTL. Refinement protocols must account for anisotropic displacement parameters and hydrogen atom placement .
Q. What strategies mitigate challenges in refining low-resolution crystallographic data?
- Methodological Answer : For low-resolution datasets, constraints on bond lengths and angles (based on prior analogs) improve refinement. Programs like SADABS correct absorption errors, while riding models for hydrogen atoms reduce overparameterization. Validation tools (e.g., R-factor analysis) ensure data-to-parameter ratios >16:1 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
